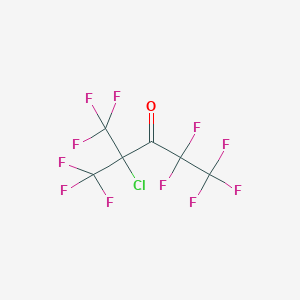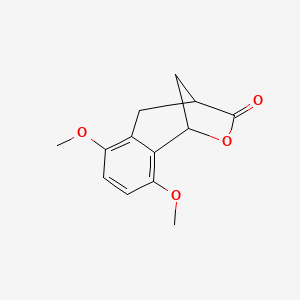
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one is a complex organic compound that belongs to the class of benzoxepins Benzoxepins are known for their diverse biological activities and potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one typically involves multiple steps, including the formation of the benzoxepin core and the introduction of methoxy groups. Common synthetic routes may include:
Cyclization reactions: Formation of the benzoxepin ring through cyclization of appropriate precursors.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions where methoxy groups may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
科学的研究の応用
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one may have various scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its biological activities and potential therapeutic effects.
Medicine: Exploration of its potential as a drug candidate for various diseases.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: Interaction with specific receptors in the body to exert biological effects.
Enzyme inhibition: Inhibition of enzymes involved in disease pathways.
Signal transduction: Modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Benzoxepin derivatives: Other compounds in the benzoxepin family with similar structures.
Methoxy-substituted compounds: Compounds with methoxy groups that may have similar chemical properties.
Uniqueness
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one’s unique structure, featuring a methano bridge and specific substitution pattern, may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
87923-65-7 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
3,6-dimethoxy-11-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one |
InChI |
InChI=1S/C13H14O4/c1-15-9-3-4-10(16-2)12-8(9)5-7-6-11(12)17-13(7)14/h3-4,7,11H,5-6H2,1-2H3 |
InChIキー |
LIERDAWSTMSJHB-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CC3CC(C2=C(C=C1)OC)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


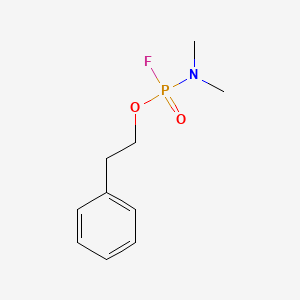
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
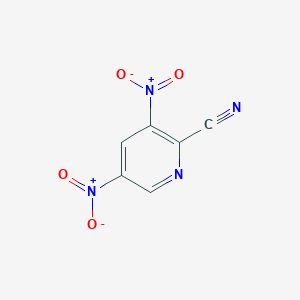
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
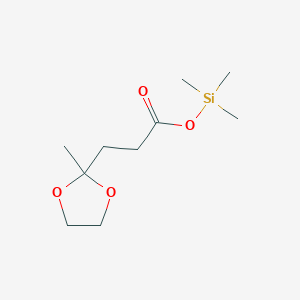
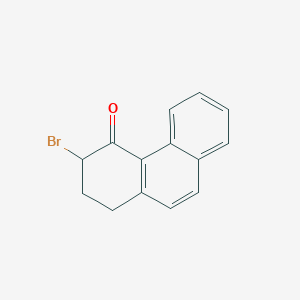



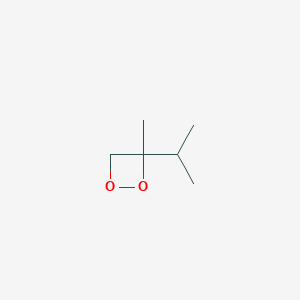
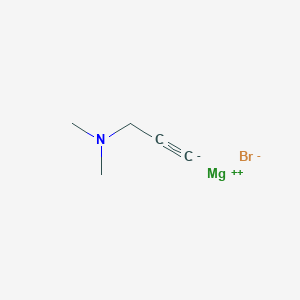
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
